N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide
CAS No.:
Cat. No.: VC20190133
Molecular Formula: C14H23ClN2O2
Molecular Weight: 286.80 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H23ClN2O2 |
|---|---|
| Molecular Weight | 286.80 g/mol |
| IUPAC Name | 1-(3-chloro-1-adamantyl)-3-(2-methoxyethyl)urea |
| Standard InChI | InChI=1S/C14H23ClN2O2/c1-19-3-2-16-12(18)17-14-7-10-4-11(8-14)6-13(15,5-10)9-14/h10-11H,2-9H2,1H3,(H2,16,17,18) |
| Standard InChI Key | AIPPRJPQZUFPFT-UHFFFAOYSA-N |
| Canonical SMILES | COCCNC(=O)NC12CC3CC(C1)CC(C3)(C2)Cl |
Introduction
N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide is a synthetic compound that features a unique combination of structural elements, including:
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Adamantane Core: A polycyclic hydrocarbon known for its rigidity and stability.
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Chlorine Substitution: Positioned at the 3-position of the adamantane ring, enhancing lipophilicity and potentially influencing biological activity.
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Methoxyethyl Group: Contributing to solubility and reactivity.
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Carboxamide Functional Group: Adding polarity and potential for hydrogen bonding interactions.
This compound is an emerging candidate in medicinal chemistry due to its structural versatility and potential pharmacological applications.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Adamantane Core | Polycyclic, rigid hydrocarbon |
| Chlorine Substitution | Increases lipophilicity |
| Methoxyethyl Side Chain | Improves solubility |
| Carboxamide Group | Enables hydrogen bonding |
These features collectively make the compound a promising scaffold for drug development.
Synthesis
The synthesis of this compound involves multiple steps, requiring precise control over reaction conditions to optimize yield and purity. Typical methods include:
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Functionalization of the adamantane core with a chlorine atom at the 3-position.
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Coupling with a methoxyethyl amine derivative.
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Final incorporation of the carboxamide group under controlled conditions.
Each step is designed to retain the integrity of the adamantane core while introducing functional groups that enhance biological activity.
Potential Applications in Medicinal Chemistry
The unique structural features of N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide make it a candidate for several therapeutic areas:
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Antiviral Activity: Compounds with adamantane cores, such as amantadine, have shown efficacy in antiviral treatments.
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Neuroprotective Effects: Structural analogs have demonstrated potential in neurodegenerative disorders.
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Anticancer Properties: Chlorinated adamantane derivatives have been explored for their cytotoxic effects on cancer cells .
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Features | Potential Activity |
|---|---|---|
| N-(adamantan-1-yl)(2-methoxyethyl)amine | Adamantane core without chlorine | Antiviral activity |
| 1-aminoadamantane | Simple amine derivative | Neuroprotective effects |
| N-(1-adamantyl)-N'-methylethylenediamine | Contains ethylene diamine | Potential antidepressant effects |
| N-(3-chloroadamantanyl)[(2-methoxyethyl)amino]carboxamide | Chlorinated adamantane with carboxamide | Broad medicinal potential |
Biological Activity and Research Directions
The biological activity of this compound is not yet fully characterized but is hypothesized to include:
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Interaction with lipid membranes due to its lipophilic nature.
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Potential receptor binding facilitated by its polar carboxamide group.
Future research should focus on:
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